Stereochemical Identity: (S)-Enantiomer Versus (R)-Enantiomer and Racemate – Defined Absolute Configuration for Asymmetric Synthesis
The target compound carries a single defined (S)-stereocenter at the beta-carbon position (C-3 of propanenitrile), as specified by the InChI descriptor '/t10-/m0/s1' and the SMILES notation 'C(#N)C[C@H](N)C1=CC(OC)=CC=C1Cl' [1]. In contrast, the (3R)-enantiomer (CAS 1213551-05-3) bears the opposite absolute configuration (InChI '/t10-/m1/s1'), and the racemate (CAS 1337021-70-1) is devoid of defined stereochemistry, carrying zero enantiomeric excess . Both the (S)- and (R)-enantiomers are commercially specified at 98% purity (HPLC), but the pharmacological, catalytic, and downstream synthetic consequences of the inverted stereochemistry are not interchangeable—a principle established across the beta-aminonitrile class where enantioselective enzymatic hydrolysis achieves >99% ee discrimination between enantiomers of 3-amino-3-phenylpropanenitrile substrates [2].
| Evidence Dimension | Absolute configuration and commercial enantiomeric specification |
|---|---|
| Target Compound Data | (3S)-configuration; CAS 1213921-38-0; Purity 98% HPLC; Defined stereocenter count = 1 (S) |
| Comparator Or Baseline | (3R)-enantiomer: CAS 1213551-05-3, 98% HPLC; Racemate: CAS 1337021-70-1, 98% HPLC, 0% ee |
| Quantified Difference | Opposite absolute configuration (S vs R); racemate offers no stereochemical control. Enantioselective enzymes discriminate beta-aminonitrile enantiomers with >99% ee (class-level data). |
| Conditions | Absolute configuration assignment by InChI stereodescriptor and SMILES notation; purity by HPLC per vendor specification |
Why This Matters
For procurement decisions in asymmetric synthesis programs, the defined (S)-stereochemistry is non-negotiable—use of the (R)-enantiomer or racemate will generate opposite or mixed stereochemical outcomes in downstream products, a critical failure point in chiral drug intermediate synthesis.
- [1] PubChem CID 130699462. IUPAC name: (3S)-3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile. InChI: 1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1. SMILES: COC1=CC(=C(C=C1)Cl)[C@H](CC#N)N. Defined Atom Stereocenter Count: 1. https://pubchem.ncbi.nlm.nih.gov/compound/130699462 (accessed April 2026). View Source
- [2] Chhiba, V.P., Bode, M., Mathiba, K. & Brady, D. (2012). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 76, 68–74. Nitrilase demonstrated >99% enantioselectivity for 3-amino-3-phenylpropanenitrile hydrolysis. View Source
